N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-(3-phenylpropyl)ethanediamide
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Overview
Description
N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-(3-phenylpropyl)ethanediamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxybenzenesulfonyl group, an oxazinan ring, and a phenylpropyl chain. Its molecular formula is C22H27N3O6S, and it has a molecular weight of 461.53 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-(3-phenylpropyl)ethanediamide involves multiple steps. One common method starts with the preparation of 4-methoxybenzenesulfonyl chloride, which is then reacted with an appropriate oxazinan derivative under controlled conditions. The reaction typically requires a base such as triethylamine and an organic solvent like dichloromethane. The resulting intermediate is then coupled with 3-phenylpropylamine to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-(3-phenylpropyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols; in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-(3-phenylpropyl)ethanediamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-(3-phenylpropyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-(2-phenylethyl)ethanediamide
- N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-(2-phenylethyl)ethanediamide
- N’-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide
Uniqueness
What sets N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-(3-phenylpropyl)ethanediamide apart from similar compounds is its specific structural configuration, which may confer unique biological activities and chemical reactivity. This uniqueness makes it a valuable compound for targeted research and development .
Properties
IUPAC Name |
N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-phenylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O6S/c1-31-19-10-12-20(13-11-19)33(29,30)26-15-6-16-32-21(26)17-25-23(28)22(27)24-14-5-9-18-7-3-2-4-8-18/h2-4,7-8,10-13,21H,5-6,9,14-17H2,1H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVPAYKRLZJTAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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